molecular formula C25H41INP B13145666 Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide

Cat. No.: B13145666
M. Wt: 513.5 g/mol
InChI Key: SLDUVCGXVDRZSA-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide involves its interaction with molecular targets such as enzymes and proteins. It acts as a ligand, forming complexes with metal ions and facilitating various catalytic processes. The pathways involved include coordination chemistry and electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is unique due to its specific combination of steric and electronic properties, which make it highly effective in certain catalytic and synthetic applications. Its ability to form stable complexes with a variety of metal ions sets it apart from other phosphine ligands .

Properties

Molecular Formula

C25H41INP

Molecular Weight

513.5 g/mol

IUPAC Name

tricyclohexyl-(N-methylanilino)phosphanium;iodide

InChI

InChI=1S/C25H41NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2,6-7,14-15,23-25H,3-5,8-13,16-21H2,1H3;1H/q+1;/p-1

InChI Key

SLDUVCGXVDRZSA-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[I-]

Origin of Product

United States

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